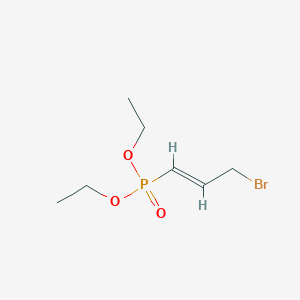

(E)-3-bromo-1-diethoxyphosphorylprop-1-ene

Übersicht

Beschreibung

(E)-3-bromo-1-diethoxyphosphorylprop-1-ene, also known as BDPP, is an organic compound composed of a bromine atom, a diethoxyphosphoryl group, and a prop-1-ene group. BDPP is a versatile compound with a wide range of applications in the synthesis of organic compounds, in the study of biochemical and physiological effects, and in laboratory experiments. This article will discuss the synthesis method of BDPP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.

Wissenschaftliche Forschungsanwendungen

Bronchial and Lung Health

Bronchial Responsiveness in Athletes : Research showed that dietary fish oil supplementation significantly improved post-exercise pulmonary function in athletes with exercise-induced bronchoconstriction. This suggests potential protective effects against bronchial inflammation, possibly linked to the anti-inflammatory properties of certain compounds (Mickleborough, Murray, Ionescu, & Lindley, 2003).

Anti-inflammatory Effects on Asthma : Studies indicated that n–3 polyunsaturated fatty acids (PUFA) significantly reduced bronchial inflammation, even after low-dose allergen challenges. This suggests that dietary supplementation with certain fatty acids can have anti-inflammatory effects relevant in conditions like asthma (Schubert, Kitz, Beermann, Rose, Lieb, Sommerer, Moskovits, Alberternst, Böhles, Schulze, & Zielen, 2008).

Eosinophil-Induced Oxidative Damage in Asthma : A study demonstrated that eosinophil activation results in oxidative damage of proteins through bromination of tyrosine residues. This is a previously unrecognized pathway for covalent modification of biologic targets in human tissues, especially relevant in allergen-triggered diseases like asthma (Wu, Samoszuk, Comhair, Thomassen, Farver, Dweik, Kavuru, Erzurum, & Hazen, 2000).

Cardiovascular Health

Polyunsaturated Fatty Acids and Vitamin E after Myocardial Infarction : The GISSI-Prevenzione trial found that dietary supplementation with n-3 polyunsaturated fatty acids significantly lowered the risk of death and cardiovascular death in patients post-myocardial infarction, while vitamin E showed no benefit (Gissi-Prevenzione Investigators, 1999).

Physical Activity and Endothelial Function in Coronary Artery Disease : Regular physical activity improved endothelial function in patients with coronary artery disease by increasing phosphorylation of endothelial nitric oxide synthase. This suggests a potential protective effect against atherosclerosis through improved endothelial function (Hambrecht, Adams, Erbs, Linke, Kränkel, Shu, Baither, Gielen, Thiele, Gummert, Mohr, & Schuler, 2003).

Eigenschaften

IUPAC Name |

(E)-3-bromo-1-diethoxyphosphorylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h5,7H,3-4,6H2,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQMZWCJYREOLX-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C=CCBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(/C=C/CBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420646 | |

| Record name | Diethyl [(1E)-3-bromoprop-1-en-1-yl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-bromo-1-diethoxyphosphorylprop-1-ene | |

CAS RN |

66498-59-7 | |

| Record name | Diethyl [(1E)-3-bromoprop-1-en-1-yl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1353484.png)

![4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile](/img/structure/B1353507.png)